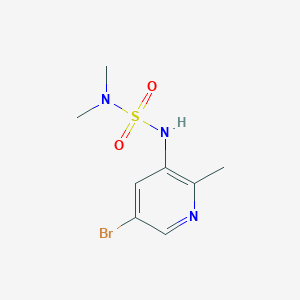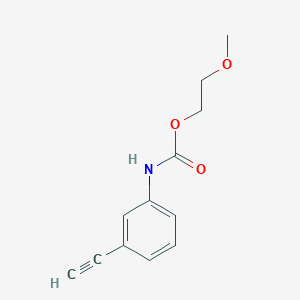
2-甲氧基乙基(3-乙炔基苯基)氨基甲酸酯
描述
Molecular Structure Analysis
The molecular structure of “2-Methoxyethyl (3-ethynylphenyl)carbamate” consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.科学研究应用
合成和化学反应
2,3-二取代吲哚和咔唑衍生物的合成通过钯 (II) 催化的环化与乙基 2-乙炔基苯基氨基甲酸酯衍生物的烯基化反应,合成 2,3-二取代吲哚,揭示了 2-甲氧基乙基(3-乙炔基苯基)氨基甲酸酯在化学合成中的多功能性。该方法能够合成 2-取代 3-乙烯基吲哚和咔唑衍生物,展示了该化合物生成复杂杂环结构的适用性 (Yasuhara 等,2002)。
钯催化的氧化羰基化2-乙炔基苯胺的钯催化的氧化羰基化生成 (E)-3-(甲氧基羰基)亚甲基-1,3-二氢吲哚-2-酮,进一步证明了该化合物在促进新型有机转化中的作用。该过程强调了 2-甲氧基乙基(3-乙炔基苯基)氨基甲酸酯在温和条件下合成吲哚-2-酮衍生物中的效用 (Gabriele 等,2001)。
定向锂化和官能化使用 N'-[2-(4-甲氧基苯基)乙基]-N,N-二甲基脲和叔丁基[2-(4-甲氧基苯基)乙基]氨基甲酸酯的定向锂化技术展示了另一个科学研究应用。该方法允许在特定位置对化合物进行官能化,突出了其在选择性合成取代产物中的效用 (Smith 等,2013)。
新型抗胆碱酯酶的合成利用氨基甲酸酯衍生物,研究基于呋喃苯并呋喃和甲苯并二氧杂菲的分子骨架开发新型抗胆碱酯酶抑制剂,表明该化合物在药物化学中的潜力。该方法产生了强效的乙酰胆碱酯酶和丁酰胆碱酯酶抑制剂,揭示了该化合物在探索阿尔茨海默病等疾病治疗中的应用 (Luo 等,2005)。
作用机制
Carbamate compounds, such as “2-Methoxyethyl (3-ethynylphenyl)carbamate”, are known to inhibit the enzyme acetylcholinesterase (AChE) by binding covalently to a serine residue in the enzyme active site . This inhibition of AChE results in a buildup of the neurotransmitter acetylcholine at a nerve synapse or neuromuscular junction, leading to overstimulation of acetylcholine receptors and subsequent toxicity .
属性
IUPAC Name |
2-methoxyethyl N-(3-ethynylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-10-5-4-6-11(9-10)13-12(14)16-8-7-15-2/h1,4-6,9H,7-8H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVCBZKCIRIRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl (3-ethynylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate oxalate salt](/img/structure/B1409108.png)
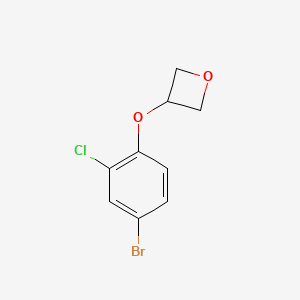


![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)
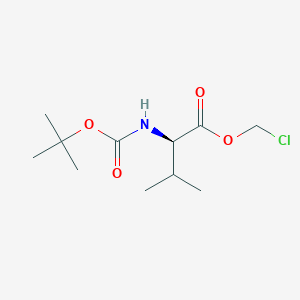


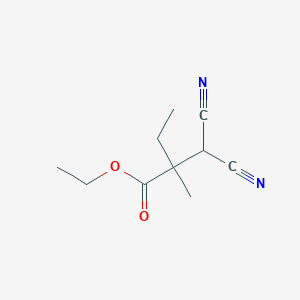


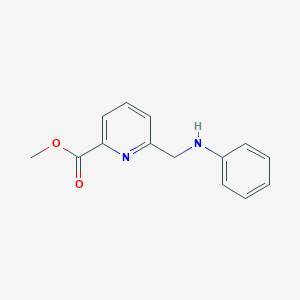
![2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid](/img/structure/B1409127.png)
